molecular formula C4H7N3O B1281203 3-amino-1-methyl-1H-pyrazol-5-ol CAS No. 54235-29-9

3-amino-1-methyl-1H-pyrazol-5-ol

Cat. No. B1281203
CAS RN: 54235-29-9
M. Wt: 113.12 g/mol
InChI Key: YGVFIVSNVVUSCS-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1H-pyrazol-5-ol, also known as 5-Methyl-3-pyrazolamine, is a heterocyclic compound with the empirical formula C4H7N3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. A common method involves the condensation reaction between hydrazones and nitroolefins mediated with strong bases . Other methods include the reaction of dialkyl azodicarboxylates with substituted propargylamines , and the reaction of β,γ-unsaturated hydrazones with copper catalysts .


Molecular Structure Analysis

The molecular structure of 3-amino-1-methyl-1H-pyrazol-5-ol consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a methyl group (CH3) and an amino group (NH2) is attached to one of the nitrogen atoms .


Chemical Reactions Analysis

3-Amino-1-methyl-1H-pyrazol-5-ol can participate in various chemical reactions. For instance, it can react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine .


Physical And Chemical Properties Analysis

3-Amino-1-methyl-1H-pyrazol-5-ol is a solid at room temperature. It has a molecular weight of 97.12 . The boiling point is 213 °C/14 mmHg and the melting point is 45-47 °C .

Scientific Research Applications

Medicinal Chemistry

Amino-Pyrazoles, including 3-amino-1-methyl-1H-pyrazol-5-ol, have been extensively studied in medicinal chemistry . They are advantageous frameworks that can provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX, and others . They also target important areas for bacterial and virus infections .

Anticancer Applications

3-amino-1-methyl-1H-pyrazol-5-ol derivatives have shown cytotoxicity to several human cell lines . For example, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, which is a major therapeutic target for B-cell-driven malignancies .

Antioxidant Activities

4,4’- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives, which can be synthesized from 3-amino-1-methyl-1H-pyrazol-5-ol, have shown good radical scavenging activity . Some of these derivatives are even more active than ascorbic acid, which is used as a standard .

Synthesis of Pyrazoloquinolinones

3-Amino-5-methyl-1H-pyrazol-5-ol is used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones .

Synthesis of Bispyrazole Derivatives

3-Amino-1-methyl-1H-pyrazol-5-ol can be used in the synthesis of bispyrazole derivatives via one-pot pseudo three-component reactions . These derivatives have various applications in different fields .

Beta-Sheet Template

3-Amino-5-methyl-1H-pyrazol-5-ol has been employed as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides .

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves and dust masks, should be used when handling this compound .

properties

IUPAC Name

5-amino-2-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-4(8)2-3(5)6-7/h2,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVFIVSNVVUSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508762
Record name 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-methyl-1H-pyrazol-5-ol

CAS RN

54235-29-9
Record name 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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